molecular formula C8H9NO2 B15072728 2-Hydroxy-6-methylbenzamide CAS No. 27177-82-8

2-Hydroxy-6-methylbenzamide

Cat. No.: B15072728
CAS No.: 27177-82-8
M. Wt: 151.16 g/mol
InChI Key: WSOIWKVBIAUGMV-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzamide (CAS 27177-82-8) is a benzamide derivative featuring a hydroxy group at position 2 and a methyl group at position 6 on the aromatic ring. This structural configuration confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. Notably, its commercial availability is well-documented, with eight suppliers listed globally, indicating its industrial relevance .

Properties

CAS No.

27177-82-8

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-hydroxy-6-methylbenzamide

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

WSOIWKVBIAUGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methylbenzamide can be synthesized through the direct condensation of 2-hydroxy-6-methylbenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions often involve moderate temperatures and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 2-Hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.

    Reduction: 2-Hydroxy-6-methylbenzylamine.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Hydroxy-6-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research has shown its potential as an antioxidant and antibacterial agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-methylbenzamide involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes.

Comparison with Similar Compounds

Table 1. Commercial Availability of Selected Benzamide Derivatives

Compound CAS Number Number of Suppliers Key Applications
This compound 27177-82-8 8 Pharmaceuticals, intermediates
2-Hydroxy-6-methoxybenzamide 145297-98-9 1 Research reagents
2-Amino-6-chloro-N-methylbenzamide Not provided Not reported Agrochemicals, medicines

Biological Activity

2-Hydroxy-6-methylbenzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities. This article delves into its various properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO2C_8H_9NO_2. Its structure features a hydroxyl group (-OH) and an amide group (-CONH_2) attached to a benzene ring, which contributes to its reactivity and biological interactions. The presence of the hydroxyl group enhances solubility in biological systems, while the amide group is crucial for binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

  • Hydrogen Bonding : The hydroxyl and amide groups facilitate hydrogen bonding with biomolecules, enhancing binding affinity.
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating receptor systems, influencing physiological responses.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. It demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To assess antimicrobial efficacy.
    • Method : Disk diffusion method against selected bacterial strains.
    • Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
  • Anti-inflammatory Research :
    • Objective : To evaluate the effect on inflammatory markers.
    • Method : In vivo models of inflammation (e.g., carrageenan-induced paw edema).
    • Results : Reduced edema and lower levels of inflammatory cytokines were observed in treated groups.
  • Antioxidant Activity Assessment :
    • Objective : To measure free radical scavenging ability.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited a dose-dependent increase in antioxidant activity.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusionSignificant inhibition against bacteria
Anti-inflammatoryIn vivo edema modelReduced inflammation markers
AntioxidantDPPH assayDose-dependent antioxidant activity

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